molecular formula C15H10N2O4 B11206980 2-oxo-N-(2-oxo-1,2-dihydropyridin-3-yl)-2H-chromene-3-carboxamide

2-oxo-N-(2-oxo-1,2-dihydropyridin-3-yl)-2H-chromene-3-carboxamide

Cat. No.: B11206980
M. Wt: 282.25 g/mol
InChI Key: KVVGMYCZJXZUPN-UHFFFAOYSA-N
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Description

2-oxo-N-(2-oxo-1,2-dihydropyridin-3-yl)-2H-chromene-3-carboxamide is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a chromene core and a dihydropyridine moiety. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a valuable subject of study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo-N-(2-oxo-1,2-dihydropyridin-3-yl)-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the condensation of a chromene derivative with a dihydropyridine precursor under controlled conditions. The reaction is often catalyzed by acids or bases, and the temperature and solvent used can significantly influence the yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost, and environmental considerations. Industrial synthesis often employs optimized reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-oxo-N-(2-oxo-1,2-dihydropyridin-3-yl)-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced analogs.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-oxo-N-(2-oxo-1,2-dihydropyridin-3-yl)-2H-chromene-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurodegenerative disorders and cardiovascular diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-oxo-N-(2-oxo-1,2-dihydropyridin-3-yl)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity, alteration of signal transduction pathways, and modulation of gene expression.

Comparison with Similar Compounds

Similar Compounds

    2-oxo-1,2-dihydropyridine derivatives: These compounds share the dihydropyridine moiety and exhibit similar chemical properties.

    Chromene derivatives: Compounds with a chromene core are structurally related and may have comparable biological activities.

Uniqueness

2-oxo-N-(2-oxo-1,2-dihydropyridin-3-yl)-2H-chromene-3-carboxamide is unique due to the combination of the chromene and dihydropyridine moieties in its structure. This dual functionality imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Conclusion

This compound is a compound of significant interest in various scientific fields Its unique structure and diverse chemical and biological properties make it a valuable subject of study for researchers in chemistry, biology, medicine, and industry

Properties

Molecular Formula

C15H10N2O4

Molecular Weight

282.25 g/mol

IUPAC Name

2-oxo-N-(2-oxo-1H-pyridin-3-yl)chromene-3-carboxamide

InChI

InChI=1S/C15H10N2O4/c18-13(17-11-5-3-7-16-14(11)19)10-8-9-4-1-2-6-12(9)21-15(10)20/h1-8H,(H,16,19)(H,17,18)

InChI Key

KVVGMYCZJXZUPN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NC3=CC=CNC3=O

Origin of Product

United States

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